Equipotent Activity Against Glucose-6-Phosphatase Compared to Isomeric [3,2-c] Scaffold and Superiority Over Benzo Analogue
In a direct comparative study of glucose-6-phosphatase catalytic site inhibitors, the tetrahydrothieno[2,3-c]pyridine core system demonstrated equipotent activity to the isomeric tetrahydrothieno[3,2-c]pyridine system, while both thienopyridine scaffolds were significantly superior to the corresponding benzo analogue, 1,2,3,4-tetrahydro-isoquinoline [1].
| Evidence Dimension | Enzyme inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 140 nM (lowest IC50 achieved with optimized 4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives) |
| Comparator Or Baseline | Isomeric 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives (equipotent); 1,2,3,4-tetrahydro-isoquinoline (benzo analogue, significantly less potent) |
| Quantified Difference | Thieno[2,3-c]pyridine and [3,2-c]pyridine systems are equipotent; both are 'much better' than the benzo analogue (quantitative difference not numerically specified but qualitatively described as substantial). |
| Conditions | In vitro glucose-6-phosphatase enzyme inhibition assay; solution phase combinatorial synthesis optimization. |
Why This Matters
This demonstrates that while [2,3-c] and [3,2-c] isomers are interchangeable for this specific target, the thienopyridine core as a class is essential—substituting a benzo-fused analogue results in significant loss of potency, guiding medicinal chemistry scaffold selection.
- [1] Madsen, P., Lundbeck, J.M., Jakobsen, P., Varming, A.R., Westergaard, N. (2000). Glucose-6-phosphatase Catalytic Enzyme Inhibitors: Synthesis and In Vitro Evaluation of Novel 4,5,6,7-Tetrahydrothieno[3,2-c]- and -[2,3-c]pyridines. Bioorganic & Medicinal Chemistry, 8(9), 2277-2289. DOI: 10.1016/S0968-0896(00)00153-X. View Source
